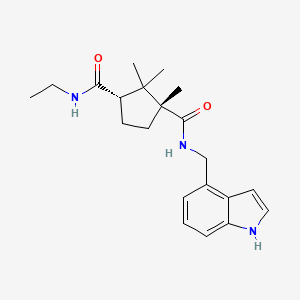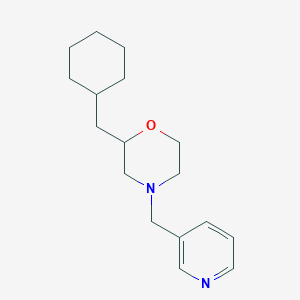
(1R,3S)-3-N-ethyl-1-N-(1H-indol-4-ylmethyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide
Descripción general
Descripción
(1R,3S)-3-N-ethyl-1-N-(1H-indol-4-ylmethyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide is a complex organic compound with a unique structure that includes an indole moiety and a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-N-ethyl-1-N-(1H-indol-4-ylmethyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the formation of the cyclopentane ring. The final step involves the coupling of the indole derivative with the cyclopentane ring under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-3-N-ethyl-1-N-(1H-indol-4-ylmethyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,3S)-3-N-ethyl-1-N-(1H-indol-4-ylmethyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It can serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating various diseases, such as cancer, neurological disorders, or infectious diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials in specific applications.
Mecanismo De Acción
The mechanism of action of (1R,3S)-3-N-ethyl-1-N-(1H-indol-4-ylmethyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives and cyclopentane-containing molecules. Examples include:
- (1R,3S)-3-N-methyl-1-N-(1H-indol-4-ylmethyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide
- (1R,3S)-3-N-ethyl-1-N-(1H-indol-3-ylmethyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide
Uniqueness
The uniqueness of (1R,3S)-3-N-ethyl-1-N-(1H-indol-4-ylmethyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide lies in its specific stereochemistry and the combination of functional groups. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Propiedades
IUPAC Name |
(1R,3S)-3-N-ethyl-1-N-(1H-indol-4-ylmethyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-5-22-18(25)16-9-11-21(4,20(16,2)3)19(26)24-13-14-7-6-8-17-15(14)10-12-23-17/h6-8,10,12,16,23H,5,9,11,13H2,1-4H3,(H,22,25)(H,24,26)/t16-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDPUCKFQOBSFZ-IERDGZPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCC(C1(C)C)(C)C(=O)NCC2=C3C=CNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H]1CC[C@@](C1(C)C)(C)C(=O)NCC2=C3C=CNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-5-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3801334.png)
![2-methoxy-6-{[2-(2-methoxyethyl)morpholin-4-yl]methyl}phenol](/img/structure/B3801344.png)
![rel-(3S,4S)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-4-(2-naphthyl)-3-piperidinol hydrochloride](/img/structure/B3801346.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3801354.png)
![2-[(3-methoxyphenoxy)methyl]-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B3801368.png)
![1-(methoxymethyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}cyclobutanecarboxamide](/img/structure/B3801385.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3801391.png)
![1-(4-fluorophenyl)-4-{1-[(1-methylcyclohexyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B3801404.png)
![5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B3801405.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2,5-dimethoxyphenyl)-N-methylacetamide](/img/structure/B3801413.png)

![2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B3801424.png)
![(1S*,4S*)-2-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B3801436.png)
![[1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B3801440.png)
